

Application Notes and Protocols for Amphocil in Systemic Murine Aspergillosis

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Compound of Interest

Compound Name: *Amphocil*

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of **Amphocil** (amphotericin B colloidal dispersion, ABCD) in the treatment of systemic murine aspergillosis. This document includes summarized quantitative data from comparative efficacy studies and detailed experimental protocols for establishing and evaluating treatment in a mouse model.

Introduction

Systemic aspergillosis, primarily caused by *Aspergillus fumigatus*, is a life-threatening infection in immunocompromised individuals. Murine models of systemic aspergillosis are crucial for evaluating the efficacy of antifungal agents. **Amphocil** is a lipid-based formulation of amphotericin B designed to reduce the nephrotoxicity associated with the conventional deoxycholate formulation (D-AMB), such as Fungizone. **Amphocil** consists of a discoidal complex of cholesteryl sulfate and amphotericin B.^[1] These protocols and data are intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of **Amphocil**.

Data Presentation: Comparative Efficacy of Amphocil

The efficacy of **Amphocil** has been evaluated in murine models of systemic aspergillosis, often in comparison to conventional amphotericin B deoxycholate (Fungizone) and other lipid

formulations like AmBisome (L-AMB) and Abelcet (ABLC). The data below, derived from intravenous infection models, summarizes key outcomes such as animal survival and organ fungal burden.

Table 1: Survival Rates in Systemic Murine Aspergillosis Models

This table summarizes the percentage of surviving mice at the end of the study period following treatment with various amphotericin B formulations at different dosages. Two studies with varying infection severity are presented.[\[1\]](#)[\[2\]](#)

Treatment Group	Dose (mg/kg/day)	Survival Rate (Severe Infection) [1]	Survival Rate (Less Severe Infection) [1]
No Treatment (Control)	-	0%	18%
Fungizone (D-AMB)	0.8	40%	90%
Amphocil (ABCD)	0.8	0%	60%
4.0	10%	80%	
8.0	20%	80%	
AmBisome (L-AMB)	0.8	30%	100%
4.0	50%	90%	
8.0	40%	100%	
Abelcet (ABLC)	0.8	0%	70%
4.0	10%	80%	
8.0	10%	90%	

Summary of Findings: In these studies, all formulations prolonged survival compared to no treatment.[\[2\]](#) In the severe infection model, AmBisome showed the highest efficacy among the lipid formulations, while **Amphocil** and Abelcet were less effective.[\[1\]](#) In the less severe

infection model, all lipid formulations demonstrated significant efficacy, with **Amphocil** showing comparable results to Abelcet at higher doses.[\[1\]](#)

Table 2: Efficacy Based on Organ Fungal Burden

This table describes the effectiveness of **Amphocil** in reducing the fungal burden in the kidneys and brain of surviving mice compared to other formulations. Fungal burden is a critical endpoint for assessing therapeutic efficacy.

Organ	Amphocil (ABCD) Efficacy Summary
Kidneys	Amphocil was effective in clearing fungal burden at doses of 4 and 8 mg/kg. [1] However, conventional amphotericin B (Fungizone) at 0.8 mg/kg was superior to equivalent dosages of Amphocil. [1]
Brain	No tested regimen of Amphocil (up to 8 mg/kg) proved to be more effective than no treatment in clearing fungal burden from the brain. [1] Conventional amphotericin B was superior to all other treatments in clearing the brain. [1]

Experimental Protocols

The following protocols provide a detailed methodology for establishing a systemic murine aspergillosis model and evaluating the efficacy of **Amphocil**.

Protocol 1: Systemic Murine Aspergillosis Model

This protocol details the steps for animal selection, immunosuppression, and infection.

1. Animal Model:

- Species/Strain: Female CD-1 or male BALB/c mice are commonly used.[\[1\]](#)[\[3\]](#)
- Age/Weight: 6-week-old mice, with an average weight of 20-25 grams.[\[1\]](#)

- Acclimatization: House the animals for at least 7 days before the experiment under standard laboratory conditions with free access to food and water.

2. Immunosuppression Regimen:

- To establish a reproducible invasive infection, immunosuppression is required.[4] A common method involves the administration of cyclophosphamide and/or corticosteroids.[3][5]
- Day -2 (Relative to Infection): Administer cyclophosphamide intraperitoneally (IP) at a dose of 250 mg/kg and cortisone acetate subcutaneously (SC) at 200 mg/kg.[3]
- Day +3 (Post-Infection): Administer a second dose of cyclophosphamide (200 mg/kg, IP) and cortisone acetate (200 mg/kg, SC) to maintain neutropenia.[3]
- Antibiotic Prophylaxis: To prevent secondary bacterial infections, administer a broad-spectrum antibiotic such as ceftazidime (5 mg/day, SC) from day 1 to day 6 post-infection.[3]

3. Aspergillus fumigatus Inoculum Preparation:

- Strain: Use a well-characterized clinical isolate of *Aspergillus fumigatus* (e.g., Af293).[3]
- Culture: Grow the fungus on Sabouraud dextrose agar plates at 37°C for 5-7 days.
- Conidia Harvest: Harvest conidia by washing the plate surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80.
- Quantification: Filter the suspension through sterile gauze to remove hyphae. Count the conidia using a hemocytometer and adjust the concentration with sterile saline to the desired inoculum size (e.g., 5×10^7 conidia/mL).

4. Infection Procedure:

- Route: Intravenous (IV) injection via the lateral tail vein.
- Volume: Inject 0.1 mL of the conidial suspension.
- Inoculum Size: The inoculum can be adjusted to control the severity of the infection. An inoculum of 5×10^6 conidia/mouse typically results in a less severe infection, while 8×10^6

conidia/mouse leads to a more severe infection model.[1]

Protocol 2: Amphocil Treatment and Efficacy Assessment

This protocol outlines the procedure for drug administration and the evaluation of therapeutic outcomes.

1. Drug Preparation and Administration:

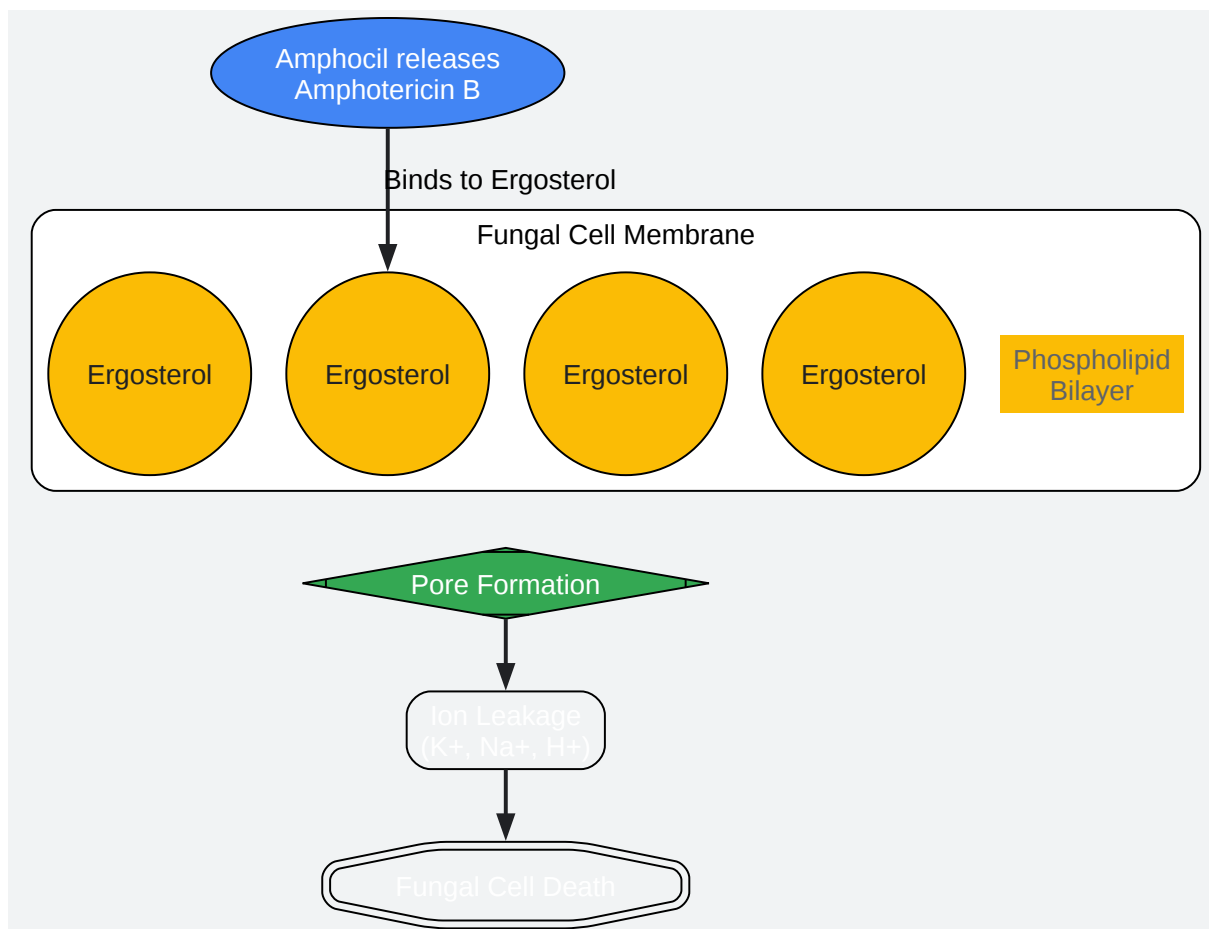
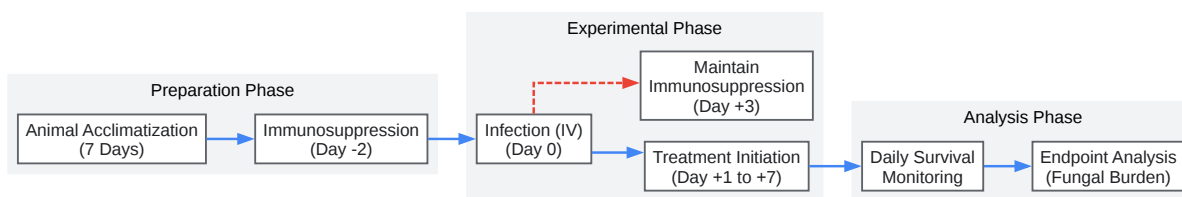
- **Formulation:** Reconstitute **Amphocil** (amphotericin B colloidal dispersion) according to the manufacturer's instructions, typically with sterile water for injection.
- **Dosage:** Prepare dilutions to administer doses ranging from 0.8 to 8 mg/kg.[1]
- **Administration:** Administer the prepared solution intravenously (IV) via the lateral tail vein.
- **Treatment Schedule:** Begin treatment 24 hours after fungal inoculation and continue once daily for 7 consecutive days.[1]

2. Efficacy Assessment:

- **Survival Monitoring:** Monitor the mice daily for morbidity and mortality for a predefined period (e.g., 21-30 days). Record the day of death for survival analysis.
- **Fungal Burden Analysis** (for survivors at study endpoint):
 - Humanely euthanize all surviving animals at the end of the observation period.
 - Aseptically remove target organs (e.g., kidneys, brain, lungs).
 - Weigh each organ and homogenize it in a fixed volume of sterile saline.
 - Perform serial ten-fold dilutions of the organ homogenate.
 - Plate the dilutions onto Sabouraud dextrose agar.
 - Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
 - Calculate the fungal burden as CFU per gram of tissue.

Visualizations

Experimental Workflow Diagram



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